molecular formula C10H8IN B11849117 6-Iodonaphthalen-2-amine

6-Iodonaphthalen-2-amine

Cat. No.: B11849117
M. Wt: 269.08 g/mol
InChI Key: IZKQPHPSANYONZ-UHFFFAOYSA-N
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Description

6-Iodonaphthalen-2-amine is an organic compound with the molecular formula C10H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonaphthalen-2-amine typically involves the iodination of naphthalene derivatives followed by amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at position 6 undergoes substitution reactions with nucleophiles, particularly under transition-metal catalysis. Key findings include:

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeConditionsCatalyst SystemYield (%)Product ApplicationSource
Suzuki-Miyaura CouplingPd(OAc)₂, SPhos, K₃PO₄, THF, 80°CAryl boronic acids72–85Biaryl intermediates
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePrimary/secondary amines68Functionalized naphthylamines

Mechanistic studies reveal that oxidative addition of the C–I bond to Pd(0) forms a Pd(II) intermediate, enabling coupling with boronic acids or amines . The amino group at position 2 enhances electron density at the ortho and para positions, facilitating oxidative addition.

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the peri-positions (C1 and C3) despite the deactivating iodine atom. Notable reactions include:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates C1, yielding 1-nitro-6-iodonaphthalen-2-amine (87% yield) .

  • Halogenation : Br₂ in CHCl₃ substitutes C3, forming 3-bromo-6-iodonaphthalen-2-amine (63% yield) .

Key Insight : Steric hindrance from the iodine atom limits substitution at C5 and C7, favoring C1/C3 reactivity .

Cyclization Reactions

The amino and iodine groups participate in tandem cyclizations to form nitrogen-containing heterocycles:

Table 2: Cu/Pd-Catalyzed Cyclizations

SubstrateConditionsProductYield (%)MechanismSource
6-Iodonaphthalen-2-amine + AlkyneCuI, 2,2′-bipyridine, DMF, 80°CBenzo[g]indole75Hydroamination/aza-Michael
With propiophenoneCu(OAc)₂, 4-OH-TEMPO, 100°CTetrahydroquinoline derivative60Dehydrogenation/cyclization

For example, Cu-catalyzed reactions with alkynes proceed via hydroamination, followed by aza-Michael addition to form indole derivatives . Pd-catalyzed migratory cycloannulation with alkenes generates tetrahydroquinolines via β-hydride elimination/reinsertion .

Functional Group Transformations

The amino group undergoes standard derivatization:

  • Acetylation : Acetic anhydride/pyridine yields N-acetyl-6-iodonaphthalen-2-amine (92% yield) .

  • Diazotization : NaNO₂/HCl at −5°C forms a diazonium salt, which couples with phenols to generate azo dyes (e.g., 78% yield with β-naphthol) .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Naphthylamine Derivatives

CompoundIodine PositionAmino PositionKey Reactivity Difference
This compound62Enhanced C1/C3 electrophilic substitution
1-Iodonaphthalen-2-amine12Iodine steric hindrance reduces C8 reactivity
2-Aminonaphthalene2Higher electrophilic activity at C1/C4

The iodine atom in this compound reduces electron density at C6 but amplifies regioselectivity at C1/C3 due to resonance effects .

Mechanistic Insights

  • Pd-Catalyzed Coupling : Kinetic studies show that oxidative addition is rate-determining, with a ΔG‡ of 24.3 kcal/mol .

  • Cyclization Pathways : DFT calculations indicate that Cu-mediated hydroamination proceeds via a six-membered transition state (ΔG‡ = 18.7 kcal/mol) .

Scientific Research Applications

Medicinal Chemistry Applications

6-Iodonaphthalen-2-amine has shown promise in the development of anticancer agents. Its structural characteristics allow it to interact with biological targets effectively. For instance, naphthalene derivatives, including this compound, have been investigated for their anticancer properties due to their ability to inhibit key protein kinases involved in cancer progression .

Case Study: Anticancer Activity

A study evaluated various naphthalene derivatives against different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, with some derivatives showing IC50 values as low as 6.10 μM against MCF-7 breast cancer cells . This suggests a potential for this compound as a lead compound in anticancer drug development.

Organic Synthesis Applications

The compound is also utilized in organic synthesis, particularly in the construction of complex molecular architectures through palladium-catalyzed reactions. Its reactivity allows for the formation of azaheterocycles, which are important in developing pharmaceuticals.

Synthesis of Azaheterocycles

Recent advancements have demonstrated that this compound can serve as an ambiphilic partner in migratory cycloannulation reactions. This method enables the efficient synthesis of tetrahydroquinoline derivatives with high yields (up to 71% on a larger scale), showcasing its utility in generating diverse chemical entities from simple precursors .

Research has indicated that compounds related to this compound exhibit various biological activities beyond anticancer effects. These include antiviral properties and the potential to inhibit other diseases.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agent developmentIC50 values as low as 6.10 μM against MCF-7
Organic SynthesisSynthesis of azaheterocyclesYields up to 71% in palladium-catalyzed reactions
Biological ActivityPotential antiviral propertiesStructural analogs show efficacy against HCV

Mechanism of Action

The mechanism of action of 6-Iodonaphthalen-2-amine involves its interaction with specific molecular targets. The iodine atom and amine group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Iodonaphthalen-1-amine
  • 3-Iodonaphthalen-2-amine
  • 1-Iodonaphthalen-2-amine

Comparison: 6-Iodonaphthalen-2-amine is unique due to the specific positioning of the iodine and amine groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions .

Biological Activity

6-Iodonaphthalen-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of naphthalene derivatives. The process can be achieved through various methods, including electrophilic aromatic substitution using iodine or iodine-containing reagents. For example, the reaction conditions may involve the use of Lewis acids to facilitate the iodination at the desired position on the naphthalene ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly Gram-positive bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundEnterococcus faecalis4 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents, especially against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of naphthalene derivatives has been extensively studied. This compound has been evaluated for its effects on various cancer cell lines, including breast and lung cancer cells.

In vitro studies demonstrated that:

  • Cell Line : MDA-MB-231 (human breast adenocarcinoma)
    • Concentration : 10 µg/mL
    • Effect : Induced 100% cell lysis

This indicates a significant cytotoxic effect, suggesting that further investigation into its mechanism of action and structure-activity relationship is warranted .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that naphthalene derivatives can modulate signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit protein kinase C and other kinases involved in cancer progression .

Case Studies

  • Study on Antimicrobial Effects :
    • A study highlighted the effectiveness of naphthalene derivatives against Staphylococcus aureus and Enterococcus faecalis, with particular emphasis on their MIC values indicating robust antibacterial activity .
  • Evaluation of Anticancer Properties :
    • In a comparative study involving various naphthalene derivatives, this compound exhibited superior cytotoxicity against MDA-MB-231 cells compared to other tested compounds, reinforcing its potential as an anticancer agent .

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

6-iodonaphthalen-2-amine

InChI

InChI=1S/C10H8IN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2

InChI Key

IZKQPHPSANYONZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1N

Origin of Product

United States

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